molecular formula C21H23N3O4 B2468681 N-(4-(2-(3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide CAS No. 2034523-48-1

N-(4-(2-(3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide

Cat. No.: B2468681
CAS No.: 2034523-48-1
M. Wt: 381.432
InChI Key: UOEFGHUQKSHADS-UHFFFAOYSA-N
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Description

This compound features a phenylacetamide core linked via an ethylketone bridge to an azetidine ring, which is substituted with a 1,3-dioxo-3a,4,7,7a-tetrahydroisoindole moiety. The isoindole-dione group introduces rigidity and polarity, while the azetidine (a strained four-membered ring) may influence reactivity and binding properties.

Properties

IUPAC Name

N-[4-[2-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)azetidin-1-yl]-2-oxoethyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-13(25)22-15-8-6-14(7-9-15)10-19(26)23-11-16(12-23)24-20(27)17-4-2-3-5-18(17)21(24)28/h2-3,6-9,16-18H,4-5,10-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEFGHUQKSHADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide typically involves multiple steps:

  • Formation of the isoindoline-1,3-dione core: : Reacting phthalic anhydride with appropriate amines under reflux conditions.

  • Azetidinone formation: : Azetidinone rings are usually constructed through cyclization reactions, often using strong bases or acid catalysts.

  • Coupling reactions: : The phenyl ring with specific substituents can be attached via palladium-catalyzed cross-coupling reactions like Suzuki or Stille coupling.

  • Amide bond formation: : Coupling reagents like EDCI/HOBt are employed to form the final amide linkage.

Industrial Production Methods

Industrial-scale production may involve similar synthetic steps, optimized for yield and cost-effectiveness. Process intensification techniques such as continuous flow synthesis might be employed to improve the scalability of the synthetic routes.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide undergoes various chemical reactions including:

  • Oxidation: : Commonly oxidized using agents like KMnO4 or Jones reagent.

  • Reduction: : Reduced using agents such as LiAlH4 or NaBH4.

  • Substitution: : Participates in nucleophilic substitution reactions, especially at the phenyl ring or azetidinone moieties.

Common Reagents and Conditions

Typical reagents include:

  • Oxidizing agents: : KMnO4, H2O2

  • Reducing agents: : LiAlH4, NaBH4

  • Substitution reagents: : Halides, alkoxides

Major Products

The major products depend on the specific reaction and reagents used, with transformations at the amide, phenyl, or azetidinone functionalities being common.

Scientific Research Applications

Chemistry

Used as a precursor in synthetic organic chemistry to develop novel compounds with potential biological activity.

Biology

Studied for its interactions with various biological targets, potentially useful in the development of new therapeutic agents.

Medicine

Investigated for its potential in drug development, particularly for its possible anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

Utilized in the development of advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves:

  • Molecular Targets: : Binding to specific enzymes or receptors.

  • Pathways: : Modulating biochemical pathways, such as inhibiting enzyme activity or altering signal transduction mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

2-(1,3-Dioxooctahydro-2H-isoindol-2-yl)-N-(4H-1,2,4-triazol-4-yl)acetamide
  • Structural Differences : Replaces the azetidine with a 1,2,4-triazole ring.
  • However, the absence of azetidine’s conformational constraints may decrease target specificity.
  • Spectroscopy : IR shows C=O stretches at 1671–1682 cm⁻¹ (amide) and 1700 cm⁻¹ (isoindole-dione), similar to the target compound. HRMS data (e.g., [M + H]+ 393.1118) align with molecular weight differences .
N-(3-((Dimethylamino)methyl)-4-hydroxyphenyl)acetamide
  • Structural Differences: Features a dimethylaminomethyl and hydroxyl group on the phenyl ring instead of the azetidine-isoindole system.
  • Impact: Increased solubility due to the hydroxyl and tertiary amine groups.

Substituent Effects

Nitro-Substituted Acetamides (e.g., Compounds 6b and 6c in )
  • Structural Differences: Introduce nitro groups (-NO₂) on the phenyl ring.
  • Impact : Nitro groups enhance electron-withdrawing effects, altering electronic distribution and reactivity. For example, compound 6b ([M + H]+ 404.1359) shows distinct NMR shifts (δ 8.61 ppm for deshielded aromatic protons) due to nitro-induced deshielding .
  • Biological Relevance : Nitro groups are associated with antimicrobial activity but may increase toxicity risks compared to the target compound’s isoindole-dione .
Indole- and Oxadiazole-Containing Acetamides ()
  • Structural Differences : Replace the azetidine-isoindole system with indole or 1,3,4-oxadiazole moieties.
  • Impact : Indole’s aromaticity and oxadiazole’s electron-deficient nature modify binding affinities. For instance, oxadiazole-thiol derivatives (e.g., compound 4 in ) exhibit distinct EIMS fragmentation patterns (e.g., m/z 189 [M]+) due to sulfur inclusion .

Biological Activity

N-(4-(2-(3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidin-1-yl)-2-oxoethyl)phenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. The compound is a derivative of isoindole and azetidine structures, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on existing literature, focusing on its pharmacological effects, mechanisms of action, and related case studies.

Chemical Structure

The molecular formula of this compound is C19H22N4O4. The compound features multiple functional groups that contribute to its biological activity.

Property Details
Molecular Weight 366.41 g/mol
Molecular Formula C19H22N4O4
CAS Number 125700-73-4

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Isatin derivatives have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest . The presence of the isoindole moiety is particularly relevant as it has been associated with enhanced cytotoxicity against several cancer cell lines.

Antimicrobial Activity

Compounds derived from isoindoles and their derivatives have demonstrated broad-spectrum antimicrobial activity. Studies have shown that these compounds can effectively inhibit both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Neuroprotective Effects

There is emerging evidence suggesting that isoindole derivatives may possess neuroprotective properties. This is particularly important in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to modulate neurotransmitter levels and reduce oxidative stress contributes to their neuroprotective effects .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many isoindole derivatives act as enzyme inhibitors affecting pathways crucial for cancer cell survival.
  • Receptor Modulation : These compounds may interact with various receptors in the body leading to altered physiological responses.
  • Oxidative Stress Reduction : The antioxidant properties help mitigate oxidative damage in cells.

Study 1: Anticancer Activity

In a study assessing the anticancer potential of related compounds, it was found that specific derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines including breast and lung cancer cells. The mechanism was primarily attributed to apoptosis induction via caspase activation .

Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial efficacy of synthesized isoindole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups, highlighting the potential for these compounds in therapeutic applications against bacterial infections .

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